molecular formula C5H3Cl2NO2S B8552062 3-Dichloromethyl-2-nitro-thiophene

3-Dichloromethyl-2-nitro-thiophene

Cat. No.: B8552062
M. Wt: 212.05 g/mol
InChI Key: MZVFZNTYAUECSO-UHFFFAOYSA-N
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Description

3-Dichloromethyl-2-nitro-thiophene is a useful research compound. Its molecular formula is C5H3Cl2NO2S and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H3Cl2NO2S

Molecular Weight

212.05 g/mol

IUPAC Name

3-(dichloromethyl)-2-nitrothiophene

InChI

InChI=1S/C5H3Cl2NO2S/c6-4(7)3-1-2-11-5(3)8(9)10/h1-2,4H

InChI Key

MZVFZNTYAUECSO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Regioselective Nitration of Thiophene

The nitration of thiophene to yield 2-nitrothiophene serves as a foundational step for synthesizing 3-dichloromethyl-2-nitro-thiophene. Traditional methods employ nitric acid and acetic anhydride, but these suffer from safety hazards and poor selectivity. Modern approaches leverage solid acid catalysts, such as Fe³⁺-exchanged montmorillonite clay, to achieve 100% selectivity for 2-nitrothiophene at 70–80°C. This method eliminates acetic anhydride, reducing costs and exothermic risks.

Reaction Conditions for 2-Nitrothiophene Synthesis

ParameterValue
CatalystFe³⁺-montmorillonite clay
Nitrating AgentHNO₃
Temperature70–80°C
Selectivity100% for 2-nitrothiophene

Nitration of 3-Methylthiophene

Introducing a methyl group at position 3 of thiophene prior to nitration enables subsequent chlorination to form the dichloromethyl moiety. Nitration of 3-methylthiophene under solid acid catalysis directs the nitro group to position 2 due to the electron-donating methyl group’s ortho/para-directing effects. This yields 2-nitro-3-methylthiophene, a critical intermediate.

Chlorination of the Methyl Group

Radical Chlorination

The methyl group in 2-nitro-3-methylthiophene undergoes radical chlorination using Cl₂ under UV light or radical initiators (e.g., azobisisobutyronitrile, AIBN). This stepwise process replaces hydrogen atoms with chlorine, culminating in the dichloromethyl group.

Chlorination Conditions

ParameterValue
Chlorinating AgentCl₂ gas
CatalystUV light or AIBN
SolventCCl₄ or CH₂Cl₂
Reaction Time6–12 hours
Yield70–85% (for CHCl₂ conversion)

Controlled Chlorination for Selectivity

Excess Cl₂ and prolonged reaction times favor complete conversion to the trichloromethyl derivative. To halt at the dichloromethyl stage, stoichiometric Cl₂ and periodic monitoring (e.g., GC-MS) are essential.

Alternative Synthetic Routes

Friedel-Crafts Chloromethylation

Direct chloromethylation of 2-nitrothiophene using chloromethyl methyl ether (ClCH₂OCH₃) and AlCl₃ targets position 3, exploiting the nitro group’s meta-directing influence. However, this method risks over-chlorination and requires rigorous temperature control (0–5°C).

Vilsmeier-Haack Formylation Followed by Chlorination

Formylation of 2-nitrothiophene via the Vilsmeier-Haack reaction introduces an aldehyde group at position 3, which is subsequently reduced to a methyl group and chlorinated. Though indirect, this route avoids competing substitution patterns.

Mechanistic Insights and Challenges

Electronic Effects of Substituents

The nitro group’s strong electron-withdrawing nature deactivates the thiophene ring, necessitating aggressive reagents for chloromethylation. Conversely, the methyl group’s electron-donating properties facilitate nitration at position 2.

Competing Reaction Pathways

Parallel pathways, such as polysubstitution and ring oxidation, necessitate optimized conditions. For example, excessive HNO₃ during nitration degrades the thiophene backbone, while over-chlorination yields undesired CCl₃ derivatives.

Industrial and Environmental Considerations

Catalyst Recycling

Fe³⁺-montmorillonite catalysts are reusable for up to five cycles without significant activity loss, enhancing cost-efficiency.

Waste Management

Chlorination byproducts (e.g., HCl) require neutralization with NaOH, generating NaCl. Modern plants integrate scrubbers to recover and repurpose HCl .

Q & A

Q. What are the primary synthetic routes for 3-Dichloromethyl-2-nitro-thiophene, and what critical parameters influence yield?

The compound is typically synthesized via sequential nitration and chlorination of thiophene derivatives. For example, nitration of 3-chlorothiophene under controlled temperatures (0–5°C) using a HNO₃/H₂SO₄ mixture introduces the nitro group at the 2-position. Subsequent chlorination at the methyl position employs Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in anhydrous solvents like CCl₄. Key parameters include temperature control to avoid over-nitration and stoichiometric precision to minimize polychlorinated by-products .

Q. Which spectroscopic techniques are most effective for characterizing 3-Dichloromethyl-2-nitro-thiophene, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : The nitro group causes deshielding of adjacent protons (e.g., δ 7.8–8.2 ppm for thiophene ring protons). Chloromethyl groups appear as singlets near δ 4.5–5.0 ppm.
  • IR Spectroscopy : Strong absorptions at 1520–1560 cm⁻¹ (NO₂ asymmetric stretch) and 680–720 cm⁻¹ (C-Cl stretch) confirm functional groups.
  • X-ray Crystallography : Resolves steric effects from dichloromethyl and nitro substituents, with dihedral angles between substituents and the thiophene ring typically <15° .

Advanced Research Questions

Q. How do electronic and steric effects of the dichloromethyl and nitro substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nitro group deactivates the thiophene ring, limiting electrophilic substitution but enabling nucleophilic aromatic substitution (NAS) at the 4- and 5-positions. The dichloromethyl group introduces steric hindrance, which can be mitigated using bulky ligands (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings. Computational studies (DFT) suggest the nitro group’s meta-directing effect dominates over the chloromethyl group’s ortho/para-directing tendencies, guiding regioselectivity .

Q. What strategies optimize the regioselective functionalization of 3-Dichloromethyl-2-nitro-thiophene for pharmaceutical intermediates?

  • Protection-Deprotection : Temporarily protect the nitro group via reduction to NH₂ (using H₂/Pd-C) to enable chloromethyl substitution, followed by re-oxidation.
  • Directed Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the 5-position, enabling halogenation or alkylation.
  • Catalytic Systems : Pd-catalyzed C-H activation at the 4-position achieves arylation without pre-functionalization .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the compound’s stability under acidic conditions. How can researchers reconcile these discrepancies?

Early studies noted decomposition in concentrated HCl due to nitro group protonation, but recent work using buffered acidic media (pH 2–4) shows stability for >24 hours. Key factors include:

  • Solvent Choice : Acetonitrile or DMF stabilizes the compound better than aqueous acids.
  • Temperature : Decomposition accelerates above 40°C.
  • Analytical Validation : Use LC-MS to track degradation products like 3-chloro-2-nitrothiophene (via HCl elimination) .

Methodological Recommendations

Q. What purification techniques are most effective for isolating 3-Dichloromethyl-2-nitro-thiophene from polychlorinated by-products?

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate mono- and di-chlorinated species.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 92–94°C).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water eluents resolve structurally similar impurities .

Applications in Material Science

Q. How does 3-Dichloromethyl-2-nitro-thiophene perform as a precursor for conductive polymers?

The compound’s electron-deficient structure enhances charge transport in poly(thiophene) derivatives. Electropolymerization in BF₃·Et₂O/CH₃CN produces films with conductivity ~10⁻² S/cm. The nitro group can be reduced post-polymerization to NH₂, enabling doping with I₂ or FeCl₃ for improved conductivity .

Biological Activity Considerations

Q. What in silico approaches predict the compound’s potential as a kinase inhibitor?

Molecular docking (AutoDock Vina) against EGFR kinase (PDB: 1M17) reveals binding affinity (−8.2 kcal/mol) via hydrogen bonding between the nitro group and Lys721. MD simulations (GROMACS) suggest stable binding over 100 ns, but in vitro validation is required to confirm activity .

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